MMP-2/MMP-9InhibitorI
MMP-2/MMP-9InhibitorI
MMP-2/MMP-9 inhibitor I is a potent inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 (IC50s = 310 and 240 nM, respectively). It acts by binding zinc at the active site of these MMPs. MMP-2/MMP-9 inhibitor I is active in vivo as well as in vitro and blocks MMP-2/MMP-9-dependent invasion, tumor growth, and metastasis in both cell culture and mouse tumor models. This compound has been used to elucidate the roles of MMP-2 and MMP-9 in diverse systems, including mammary epithelial cell transformation, neuronal dysfunction, lymphocyte recruitment, and progressive hereditary kidney disease.
Brand Name:
Vulcanchem
CAS No.:
193807-58-8
VCID:
VC0005420
InChI:
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)
SMILES:
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula:
C21H19NO4S
Molecular Weight:
381.4 g/mol
MMP-2/MMP-9InhibitorI
CAS No.: 193807-58-8
Cat. No.: VC0005420
Molecular Formula: C21H19NO4S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MMP-2/MMP-9 inhibitor I is a potent inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 (IC50s = 310 and 240 nM, respectively). It acts by binding zinc at the active site of these MMPs. MMP-2/MMP-9 inhibitor I is active in vivo as well as in vitro and blocks MMP-2/MMP-9-dependent invasion, tumor growth, and metastasis in both cell culture and mouse tumor models. This compound has been used to elucidate the roles of MMP-2 and MMP-9 in diverse systems, including mammary epithelial cell transformation, neuronal dysfunction, lymphocyte recruitment, and progressive hereditary kidney disease. |
|---|---|
| CAS No. | 193807-58-8 |
| Molecular Formula | C21H19NO4S |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid |
| Standard InChI | InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24) |
| Standard InChI Key | JBYHBQIDTNHWJF-HXUWFJFHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
| Appearance | Assay:≥99%A solid |
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